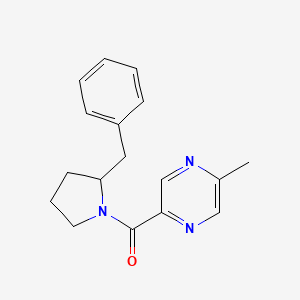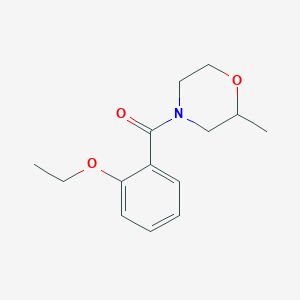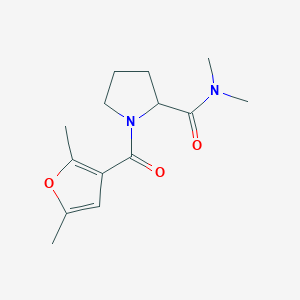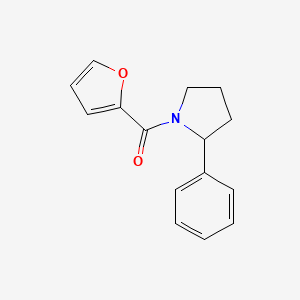
(2-Benzylpyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzylpyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BPMP and is known for its potential use in various applications.
Mecanismo De Acción
The mechanism of action of BPMP involves its interaction with the dopamine transporter (DAT). BPMP binds to DAT and inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can have various effects on the central nervous system, including the regulation of mood, motivation, and movement.
Biochemical and Physiological Effects
BPMP has been shown to have various biochemical and physiological effects on the body. One of the most significant effects of BPMP is its impact on dopamine levels in the brain. BPMP has been shown to increase dopamine levels, leading to various physiological effects, including increased motivation and improved mood. Additionally, BPMP has been shown to have an impact on other neurotransmitters, including serotonin and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPMP has various advantages and limitations for lab experiments. One of the most significant advantages of BPMP is its high purity, making it suitable for use in various scientific research applications. Additionally, BPMP has a well-defined mechanism of action, making it easier to study its effects on the body. However, one of the limitations of BPMP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of BPMP. One of the most promising directions is the use of BPMP in the treatment of various neurological disorders. Additionally, further research is needed to understand the long-term effects of BPMP on the body and its potential for toxicity. Finally, the development of new synthesis methods for BPMP could lead to improved yields and purity, making it more suitable for use in scientific research.
Conclusion
In conclusion, (2-Benzylpyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. BPMP has various potential applications, including its use in the treatment of various neurological disorders. The synthesis method for BPMP has been optimized to achieve high yields and purity, making it suitable for use in scientific research. Further research is needed to fully understand the biochemical and physiological effects of BPMP and its potential for toxicity.
Métodos De Síntesis
BPMP can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process typically starts with the reaction of 2-benzylpyrrolidine with 2-chloro-5-methylpyrazine. The resulting product is then subjected to further reactions, including the use of reducing agents and acid catalysts, to obtain the final product. The synthesis method for BPMP has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
BPMP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of BPMP is in the field of neuroscience. BPMP has been shown to have a significant impact on the central nervous system, specifically in the regulation of dopamine levels. This makes BPMP a potential candidate for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Propiedades
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-13-11-19-16(12-18-13)17(21)20-9-5-8-15(20)10-14-6-3-2-4-7-14/h2-4,6-7,11-12,15H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNZQGUETQTPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N,5-dimethyl-N-[(1-methylimidazol-2-yl)methyl]benzamide](/img/structure/B7492471.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B7492479.png)


![1-[3-(Morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492501.png)

![2-Methyl-1-[3-(morpholinocarbonyl)piperidino]-1-propanone](/img/structure/B7492505.png)

![[2-[4-(3,5-dimethylpyrazol-1-yl)benzoyl]-3,4-dihydro-1H-isoquinolin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7492529.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylphenyl)acetamide](/img/structure/B7492532.png)



![3-[1-(3,4-Difluorophenyl)ethyl-methylamino]propanamide](/img/structure/B7492570.png)